AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 NiRAN and RdRp Polymerase
AT-9010 Tetrasodium: A Dual-Action Inhibitor of SARS-CoV-2 NiRAN and RdRp Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. Among the promising candidates that emerged is AT-9010, the active triphosphate form of the orally bioavailable prodrug AT-527. This document provides a comprehensive technical overview of AT-9010 tetrasodium, focusing on its unique dual mechanism of action that targets both the RNA-dependent RNA polymerase (RdRp) and the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the viral non-structural protein 12 (nsp12). This dual inhibition presents a high barrier to the development of viral resistance. We will delve into the quantitative data supporting its antiviral activity, detailed experimental protocols for its characterization, and the structural basis for its inhibitory functions.
Introduction: The Dual Threat of AT-9010
AT-527 is a guanosine nucleotide analog prodrug that, upon oral administration, is metabolized into its active form, AT-9010. This active metabolite uniquely inhibits SARS-CoV-2 replication by targeting two essential enzymatic activities of the viral replication and transcription complex (RTC). Firstly, AT-9010 acts as a chain terminator for the RNA-dependent RNA polymerase (RdRp), a well-established target for antiviral drugs. Secondly, and distinctly, it inhibits the nucleotidyltransferase activity of the NiRAN domain, an essential component for viral RNA capping and genomic integrity. This dual mechanism of action is a significant advantage, potentially reducing the likelihood of viral escape through resistance mutations.
Quantitative Antiviral Activity
The in vitro efficacy of AT-511, the free base of AT-527, has been evaluated against a range of coronaviruses. The data consistently demonstrates potent antiviral activity at sub-micromolar concentrations.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| SARS-CoV-2 | Normal Human Airway Epithelial (HAE) | Virus Yield Reduction | - | 0.47 | >100 | >213 |
| HCoV-229E | BHK-21 | Cytopathic Effect | 1.8 ± 0.3 | - | >86 | >48 |
| HCoV-229E | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| HCoV-OC43 | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| SARS-CoV | Huh-7 | Virus Yield Reduction | - | 0.34 - 1.2 | >86 | - |
| MERS-CoV | Huh-7 | Virus Yield Reduction | - | 37 | >86 | >2.3 |
Table 1: In Vitro Antiviral Activity of AT-511 (Free Base of AT-527) Against Various Coronaviruses. Data compiled from multiple sources.
Clinical Trial Data: MOONSONG and MORNINGSKY Studies
The clinical development of AT-527 has been investigated in the Phase 2 MOONSONG and Phase 3 MORNINGSKY trials in patients with mild to moderate COVID-19.
While the Phase 2 MOONSONG trial did not meet its primary endpoint of viral load reduction in the overall patient population, a prespecified subgroup analysis of high-risk patients with underlying health conditions showed a trend towards viral load reduction. In hospitalized patients, an interim analysis of a Phase 2 study showed that at Day 2, patients receiving AT-527 had a 0.7 log10 (80%) greater mean reduction in viral load from baseline compared to placebo.
| Trial | Patient Population | Dosage | Primary Endpoint | Outcome |
| MOONSONG (Phase 2) | Outpatients with mild to moderate COVID-19 | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Not met in the overall population. |
| MOONSONG (Phase 2) | High-risk outpatients with underlying conditions | 550 mg BID & 1100 mg BID | Reduction in SARS-CoV-2 viral load from baseline | Observed viral load reduction of ~0.5 log10 at Day 7 compared to placebo. |
| Phase 2 Hospitalized | Hospitalized, high-risk patients | 550 mg BID | Viral load reduction | 0.7 log10 greater mean reduction from baseline vs. placebo at Day 2. |
| MORNINGSKY (Phase 3) | Outpatients with mild to moderate COVID-19 | - | - | Data anticipated in the second half of 2022; protocol modifications were considered based on MOONSONG results. |
Table 2: Summary of Clinical Trial Results for AT-527.
Mechanism of Action: A Dual Inhibition Strategy
RdRp Inhibition and Chain Termination
The primary mechanism of action for many nucleoside analogs is the inhibition of the viral RdRp. AT-9010 is incorporated into the nascent viral RNA strand, leading to immediate chain termination. This is due to the 2'-fluoro and 2'-methyl modifications on its ribose group, which prevent the correct alignment of the incoming nucleoside triphosphate (NTP), thereby halting further elongation of the RNA chain.
NiRAN Domain Inhibition
The NiRAN domain of nsp12 possesses an essential nucleotidyltransferase activity, believed to be involved in the 5' capping of viral mRNA. Cryo-electron microscopy (cryo-EM) studies have revealed that AT-9010 binds to the NiRAN active site in a unique, flipped orientation compared to native nucleotides. This binding outcompetes all native nucleotides, thereby inhibiting the NiRAN domain's function. HPLC analysis has shown that in the presence of an RdRp active-site mutant nsp12, the NiRAN domain hydrolyzes the γ-phosphate of AT-9010, indicating direct interaction and enzymatic activity on the inhibitor.
